molecular formula C15H14FNO B13354799 N-(3-fluoro-5-methylphenyl)-3-methylbenzamide

N-(3-fluoro-5-methylphenyl)-3-methylbenzamide

Cat. No.: B13354799
M. Wt: 243.28 g/mol
InChI Key: ZAGFQGPVDVLWET-UHFFFAOYSA-N
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Description

N-(3-fluoro-5-methylphenyl)-3-methylbenzamide is an organic compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, along with a benzamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-5-methylphenyl)-3-methylbenzamide typically involves the reaction of 3-fluoro-5-methylbenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-5-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluoro-5-methylphenyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(3-fluoro-5-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-5-methylphenylboronic acid
  • 3-fluoro-5-methylphenylacetic acid
  • N-(3-fluoro-5-methylphenyl)-3-methylbenzenemethanamine

Uniqueness

N-(3-fluoro-5-methylphenyl)-3-methylbenzamide is unique due to the presence of both a fluorine atom and a benzamide group, which confer distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the benzamide group allows for specific interactions with biological targets.

Biological Activity

N-(3-fluoro-5-methylphenyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a phenyl ring substituted with a fluorine atom and a methyl group, along with an amide functional group. This unique structure contributes to its biological activity.

The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. The presence of the sulfonamide group allows it to form hydrogen bonds with active site residues, enhancing its binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to desired biological effects .

Enzyme Inhibition

Recent studies have investigated the compound's potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting certain kinases that are pivotal in cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications in the fluorine and methyl substituents can significantly impact its inhibitory potency .

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The compound was tested against gram-positive and gram-negative bacteria, showing effective inhibition at specific concentrations .

Bacterial Strain Inhibition Concentration (µM)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Case Studies

  • Cancer Therapy : In a study focusing on cancer treatment, this compound was evaluated for its ability to inhibit RET kinase activity. This kinase is often implicated in various cancers, and the compound showed moderate to high potency in ELISA-based assays .
  • Metabolic Disorders : Another study explored the role of this compound in metabolic syndrome management. It was found to influence pathways related to appetite control and energy metabolism, suggesting potential therapeutic applications for obesity and diabetes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

Compound Name Unique Features Biological Activity
3-Fluoro-N-methylbenzamideMethyl group instead of fluorineModerate enzyme inhibition
5-Iodo-N-(4-methylphenyl)acetamideContains iodineAntimicrobial properties
N-(2-fluoro-4-methylphenyl)acetamideFluorine at different positionLimited biological data

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(3-fluoro-5-methylphenyl)-3-methylbenzamide

InChI

InChI=1S/C15H14FNO/c1-10-4-3-5-12(6-10)15(18)17-14-8-11(2)7-13(16)9-14/h3-9H,1-2H3,(H,17,18)

InChI Key

ZAGFQGPVDVLWET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C)F

Origin of Product

United States

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